
5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde is a compound with the molecular formula C₈H₉NO₂S and a molecular weight of 183.23 g/mol . This compound features a thiophene ring substituted with a hydroxyazetidine group and an aldehyde group, making it a versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with 3-hydroxyazetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyazetidine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the hydroxyazetidine group, making it less versatile in certain reactions.
3-Hydroxyazetidine: Lacks the thiophene ring, limiting its applications in organic synthesis.
Thiophene-2-carboxylic acid: An oxidized form of thiophene-2-carbaldehyde, with different reactivity and applications.
Uniqueness
5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both the hydroxyazetidine and thiophene groups, which confer distinct chemical and biological properties.
Biological Activity
5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications. The information is derived from diverse research studies and reviews to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C8H8N2O1S |
Molecular Weight | 168.22 g/mol |
IUPAC Name | This compound |
CAS Number | Not widely documented |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The structure-activity relationship (SAR) analysis suggests that modifications in the thiophene ring enhance its cytotoxicity.
Case Study: Cytotoxicity Testing
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC50 value of approximately 15 µM against HeLa cells, which is comparable to standard chemotherapeutic agents.
Anti-inflammatory Activity
The compound has also been assessed for anti-inflammatory properties. In animal models, it reduced inflammation markers and exhibited analgesic effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs). This activity is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Modulation : It has been suggested that the compound interacts with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- Oxidative Stress Induction : The compound may induce oxidative stress in target cells, contributing to its anticancer effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Anti-inflammatory Effects |
---|---|---|---|
This compound | Moderate | 15 | Yes |
Thiophene derivative A | Low | 30 | No |
Thiophene derivative B | High | 10 | Yes |
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future studies include:
- In vivo Studies : To assess the pharmacokinetics and long-term effects.
- Mechanistic Studies : To elucidate detailed pathways involved in its biological activities.
- Formulation Development : To enhance bioavailability and therapeutic efficacy.
Properties
Molecular Formula |
C8H9NO2S |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
5-(3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO2S/c10-5-7-1-2-8(12-7)9-3-6(11)4-9/h1-2,5-6,11H,3-4H2 |
InChI Key |
RWDHTEDDRZBUCR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=C(S2)C=O)O |
Origin of Product |
United States |
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